molecular formula C6H13NO B15279600 Azepan-2-ol

Azepan-2-ol

Cat. No.: B15279600
M. Wt: 115.17 g/mol
InChI Key: VQNBRRLREAHNCQ-UHFFFAOYSA-N
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Description

Azepan-2-ol is a seven-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group It is a derivative of azepane, which is a saturated nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-2-ol can be synthesized through several methods. One common approach involves the ring-expansion reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative using a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2) . This method allows for the preparation of enantiomerically pure this compound with high selectivity.

Industrial Production Methods

Industrial production of this compound typically involves the partial hydrogenolysis of hexamethylene diamine. This process yields azepane, which can then be further functionalized to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Azepan-2-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form azepan-2-one.

    Reduction: Reduction of this compound can yield azepane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Azepan-2-one

    Reduction: Azepane

    Substitution: Various substituted azepane derivatives

Scientific Research Applications

Azepan-2-ol has several scientific research applications:

Mechanism of Action

The exact mechanism of action of azepan-2-ol involves its function as a proton donor in biochemical reactions. By interacting with the active sites of enzymes, this compound participates in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Azepane: A saturated nitrogen-containing ring without the hydroxyl group.

    Azepan-2-one: An oxidized form of azepan-2-ol.

    Azepan-3-one: Another oxidized derivative with the carbonyl group at a different position.

Uniqueness

This compound is unique due to the presence of both a nitrogen atom and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

azepan-2-ol

InChI

InChI=1S/C6H13NO/c8-6-4-2-1-3-5-7-6/h6-8H,1-5H2

InChI Key

VQNBRRLREAHNCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)O

Origin of Product

United States

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